Cas no 876890-71-0 (1'-(3,4-dimethoxyphenyl)methyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one)

1'-(3,4-dimethoxyphenyl)methyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one Chemical and Physical Properties
Names and Identifiers
-
- 1'-[(3,4-dimethoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
- 1'-(3,4-dimethoxybenzyl)-5'-methyl-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one
- Spiro[1,3-dioxane-2,3'-[3H]indol]-2'(1'H)-one, 1'-[(3,4-dimethoxyphenyl)methyl]-5'-methyl-
- 1'-(3,4-dimethoxyphenyl)methyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one
-
- Inchi: 1S/C21H23NO5/c1-14-5-7-17-16(11-14)21(26-9-4-10-27-21)20(23)22(17)13-15-6-8-18(24-2)19(12-15)25-3/h5-8,11-12H,4,9-10,13H2,1-3H3
- InChI Key: LIYVWIICLRQZOU-UHFFFAOYSA-N
- SMILES: O1CCCOC21C1=C(N(CC3=CC=C(OC)C(OC)=C3)C2=O)C=CC(C)=C1
1'-(3,4-dimethoxyphenyl)methyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3026-0124-4mg |
1'-[(3,4-dimethoxyphenyl)methyl]-5'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one |
876890-71-0 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F3026-0124-2mg |
1'-[(3,4-dimethoxyphenyl)methyl]-5'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one |
876890-71-0 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3026-0124-10μmol |
1'-[(3,4-dimethoxyphenyl)methyl]-5'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one |
876890-71-0 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
Life Chemicals | F3026-0124-5mg |
1'-[(3,4-dimethoxyphenyl)methyl]-5'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one |
876890-71-0 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3026-0124-20mg |
1'-[(3,4-dimethoxyphenyl)methyl]-5'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one |
876890-71-0 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3026-0124-40mg |
1'-[(3,4-dimethoxyphenyl)methyl]-5'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one |
876890-71-0 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F3026-0124-3mg |
1'-[(3,4-dimethoxyphenyl)methyl]-5'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one |
876890-71-0 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3026-0124-20μmol |
1'-[(3,4-dimethoxyphenyl)methyl]-5'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one |
876890-71-0 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F3026-0124-2μmol |
1'-[(3,4-dimethoxyphenyl)methyl]-5'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one |
876890-71-0 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F3026-0124-30mg |
1'-[(3,4-dimethoxyphenyl)methyl]-5'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one |
876890-71-0 | 90%+ | 30mg |
$119.0 | 2023-04-28 |
1'-(3,4-dimethoxyphenyl)methyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one Related Literature
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
Additional information on 1'-(3,4-dimethoxyphenyl)methyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one
1'-(3,4-Dimethoxyphenyl)methyl-5'-methyl-1',2'-dihydrospiro[1,3]dioxane[2,3']indole[2']one: A Comprehensive Overview
The compound 876890-71-0, also known as 1'-(3,4-dimethoxyphenyl)methyl-5'-methyl-1',2'-dihydrospiro[1,3]dioxane[2,3']indole[2']one, is a highly specialized organic molecule with a complex structure and intriguing chemical properties. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom—a unique feature that often imparts distinctive chemical and physical properties. The presence of multiple functional groups, such as the dimethoxyphenyl group and the dioxane ring, further enhances its complexity and potential applications in various fields.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as direct spirocyclic formation and selective oxidation techniques. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for advanced research and industrial applications. The synthesis process involves a series of carefully orchestrated reactions, including alkylation, oxidation, and cyclization, each step requiring meticulous control to ensure the desired stereochemistry and regioselectivity.
The structural complexity of this compound makes it an attractive candidate for exploring its biological activities. Preliminary studies have indicated that 1'-(3,4-dimethoxyphenyl)methyl-5'-methyl-1',2'-dihydrospiro[1,3]dioxane[2,3']indole[2']one exhibits potential antioxidant properties, which could be attributed to the presence of the dimethoxyphenyl group—a known source of radical scavenging ability. Furthermore, its spirocyclic framework may contribute to its ability to interact with specific biological targets, such as enzymes or receptors, making it a promising lead compound for drug discovery.
In terms of pharmacological applications, this compound has shown promise in preliminary assays targeting neurodegenerative diseases and inflammatory conditions. The integration of the indole ring with the spirocyclic dioxane system may enhance its bioavailability and stability within biological systems. Researchers are currently investigating its ability to modulate key signaling pathways involved in these conditions, which could pave the way for novel therapeutic interventions.
The versatility of this compound extends beyond pharmacology into materials science. Its unique structure suggests potential applications in the development of advanced materials with tailored properties, such as self-healing polymers or nanoparticle stabilizers. The dioxane ring's flexibility and the phenyl group's aromaticity could contribute to these applications by providing both mechanical strength and chemical stability.
From an analytical standpoint, modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the compound's structure and purity. These techniques have also facilitated a deeper understanding of its conformational dynamics and intermolecular interactions, which are critical for predicting its behavior in different environments.
In conclusion, 1'-(3,4-dimethoxyphenyl)methyl-5'-methyl-1',2'-dihydrospiro[1,3]dioxane[2,3']indole[2']one (CAS No: 876890-71-0) is a multifaceted compound with significant potential across diverse scientific domains. Its intricate structure not only presents challenges in synthesis but also offers opportunities for innovative applications in medicine and materials science. As research continues to unravel its properties and functionalities, this compound is poised to make meaningful contributions to both academic and industrial advancements.
876890-71-0 (1'-(3,4-dimethoxyphenyl)methyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one) Related Products
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)




